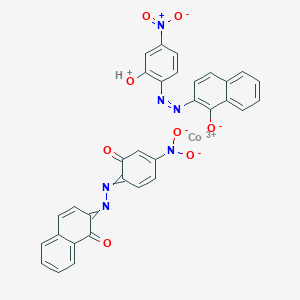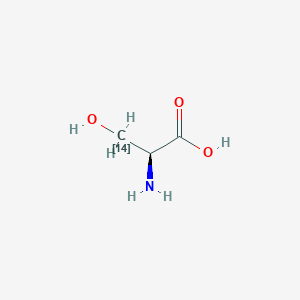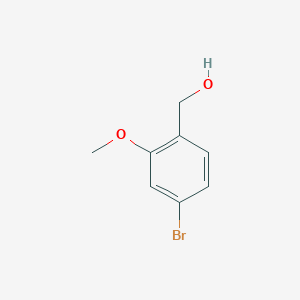
ビス(2,4,6-トリクロロフェニル)マロネート
概要
説明
Bis(2,4,6-trichlorophenyl) malonate, also known as TCP-malonate, is a synthetic organic compound with a wide range of applications in the laboratory, including in scientific research and synthesis. It is an aromatic compound with two chlorine atoms and two phenyl groups attached to a malonate ester. This compound has been extensively studied in the past few decades and has been found to have potential applications in the field of medicine and biotechnology.
科学的研究の応用
結晶学
ビス(2,4,6-トリクロロフェニル)マロネートは、その結晶構造について研究されており、これはその化学的挙動と材料科学におけるビルディングブロックとしての可能性を理解する上で重要です。 この化合物は、特定のセルパラメータを持つ単斜晶系で結晶化し、その結晶構造が決定されています 。この情報は、所望の特性を持つ新しい材料を合成しようとしている研究者にとって非常に重要です。
有機合成
この化合物は、特に医薬品および農薬において重要なピリミジノン合成における有機合成試薬として役立ちます。 ビス(2,4,6-トリクロロフェニル)マロネートを用いた改良された合成ルートは、これらの貴重な化合物を製造するためのより効率的な経路を提供します .
環縮合反応
有機化学の分野では、ビス(2,4,6-トリクロロフェニル)マロネートは、6員環ヘテロ環を生成するために、1,3-ジヌクレオフィルの環縮合反応に使用されます 。これらのヘテロ環は、さまざまな医薬品の開発において重要であり、新しい薬の発見につながる可能性があります。
農薬および殺虫剤合成
この化合物は、農薬や殺虫剤を含む他の有機化合物の合成にも使用されます。 これらの合成における中間体としての役割は、害虫駆除のための新しい製品の開発に貢献する農業分野における重要性を強調しています .
染料製造
ビス(2,4,6-トリクロロフェニル)マロネートは、染料の製造にも関与しています。 この化合物の化学的特性は、さまざまな業界で使用するための特定の特性を持つ染料を作成するのに適しています .
材料科学
ビス(2,4,6-トリクロロフェニル)マロネート誘導体の熱安定性と分解特性は、材料科学において興味深いものです。 これらの特性を理解することで、高温環境で使用するための安定性の向上した材料の開発につながる可能性があります .
太陽電池材料
ビス(2,4,6-トリクロロフェニル)マロネート関連化合物の光学特性に関する研究は、太陽電池材料の進歩につながる可能性があります。 これらの材料は、太陽電池の開発と太陽エネルギー変換の効率向上に不可欠です .
Safety and Hazards
作用機序
Target of Action
Bis(2,4,6-trichlorophenyl) malonate is a chemical compound that has been studied for its potential applications in various fields . It’s important to note that the targets of a compound can vary depending on the context of its use, such as the type of cells or organisms it interacts with, and the specific conditions under which it is applied.
Mode of Action
The compound’s structure suggests that it might interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects
Biochemical Pathways
Given its potential as a novel orally active inhibitor of hle , it may be involved in the regulation of inflammatory responses
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (462924), density (16±01 g/cm3), and boiling point (5596±500 °C at 760 mmHg) , may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given its potential as a novel orally active inhibitor of hle , it may exert anti-inflammatory effects by inhibiting the activity of HLE, an enzyme involved in the inflammatory response
Action Environment
The action of Bis(2,4,6-trichlorophenyl) malonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . Moreover, its handling and storage require specific conditions, such as being kept in closed vessels and refrigerated , to maintain its stability and efficacy.
特性
IUPAC Name |
bis(2,4,6-trichlorophenyl) propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-8(18)14(9(19)2-6)24-12(22)5-13(23)25-15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPCGKBOSFOHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CC(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382652 | |
| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15781-70-1 | |
| Record name | Bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(2,4,6-trichlorophenyl) propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes bis(2,4,6-trichlorophenyl) malonate particularly useful in chemical synthesis?
A1: Bis(2,4,6-trichlorophenyl) malonate, often referred to as a “magic malonate,” demonstrates high reactivity towards various 1,3-dinucleophiles. This reactivity makes it a valuable reagent for cyclocondensation reactions, leading to the formation of six-membered heterocycles. []
Q2: Can you provide examples of heterocyclic systems synthesized using bis(2,4,6-trichlorophenyl) malonate?
A2: This reagent has proven successful in synthesizing diverse heterocycles, including:
- Pyrimido[1,2‐a]pyrimidin-4-ones: This class of compounds was efficiently synthesized by reacting bis(2,4,6-trichlorophenyl) malonate with 2-aminopyrimidine and its derivatives. []
- Mesoionic xanthine analogs: Derivatives of mesoionic imidazo[1,2-α]pyrimidine-5,7-dione and 1,2,4-triazolo[1,5-α]pyrimidine-5,7-dione were synthesized using bis(2,4,6-trichlorophenyl) malonate as a key building block. []
- Tetrazolo[1,5‐α]pyrimidines: Bis(2,4,6-trichlorophenyl) malonate reacts with 5-aminotetrazole to yield tetrazolo[1,5‐α]pyrimidines, highlighting its versatility in constructing different heterocyclic frameworks. []
- 1H-Pyrido[l,2-a]quinazolines: This class of compounds was synthesized by reacting monosubstituted bis(2,4,6-trichlorophenyl) malonates with 3-aryl-3,4-dihydro-2-methyl-4-quinazolinones. []
- Triazaphenalene betaines: Bis(2,4,6-trichlorophenyl) malonate was used in the synthesis of mesomeric triazaphenalene betaines, demonstrating its utility in preparing compounds with potential material science applications. []
Q3: Are there any alternative reagents to bis(2,4,6-trichlorophenyl) malonate for similar cyclocondensation reactions?
A3: Yes, other malonate derivatives can be employed for cyclocondensation reactions, including:
- Diethyl malonates: These are more commonly used but may exhibit lower reactivity compared to bis(2,4,6-trichlorophenyl) malonate. [, ]
- (Chlorocarbonyl)ketenes: These reagents offer an alternative approach but might require different reaction conditions. []
Q4: Is there structural information available for bis(2,4,6-trichlorophenyl) malonate?
A4: Yes, the crystal structure of bis(2,4,6-trichlorophenyl) malonate has been determined. It crystallizes in the monoclinic crystal system, space group Cc, with specific lattice parameters: a = 12.0980(11) Å, b = 10.0628(9) Å, c = 15.1518(14) Å, and β = 104.231(1)°. []
Q5: What about the compound's molecular formula and weight?
A5: Bis(2,4,6-trichlorophenyl) malonate has the molecular formula C15H6Cl6O4 and a molecular weight of 472.88 g/mol. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


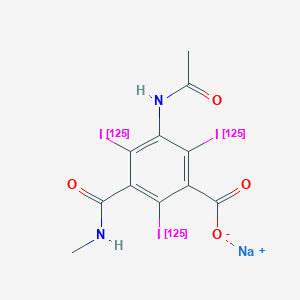

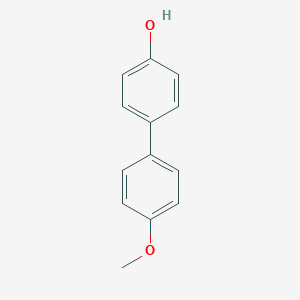
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
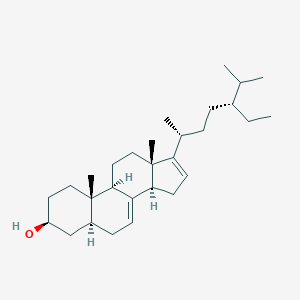
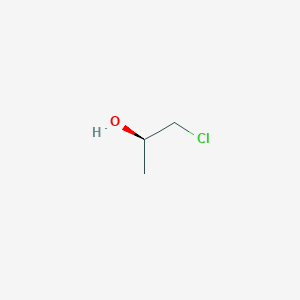

![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
